REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([O:9][CH:10]([CH3:12])[CH3:11])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[C:15]([Cl:23])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:15]([OH:22])(=[O:4])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:15]([OH:22])(=[O:4])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:5]1([CH:14]=[CH:13][C:8]([OH:9])=[CH:7][CH:6]=1)[OH:4].[CH:1]([Cl:23])([CH3:3])[CH3:2].[C:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([O:9][CH:10]([CH3:12])[CH3:11])=[CH:7][CH:6]=1)(=[O:22])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC=C(OC(C)C)C=C1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)O.C(C1=CC=CC=C1)(=O)O.C1(O)=CC=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |